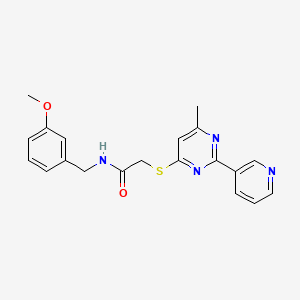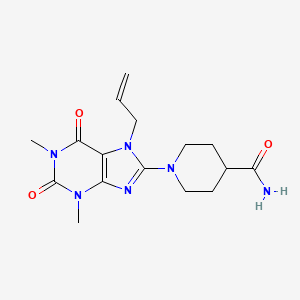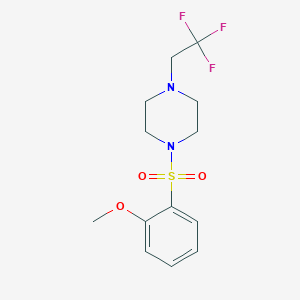
1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzenesulfonyl chloride and 4-(2,2,2-trifluoroethyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Methoxyphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a trifluoroethyl group.
1-((2-Methoxyphenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a trifluoroethyl group.
Uniqueness
1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-21-11-4-2-3-5-12(11)22(19,20)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKWQMMWPAPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2849636.png)
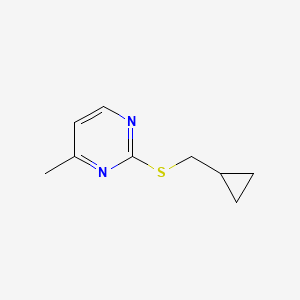
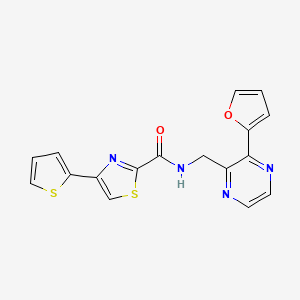
![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)

![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2849649.png)
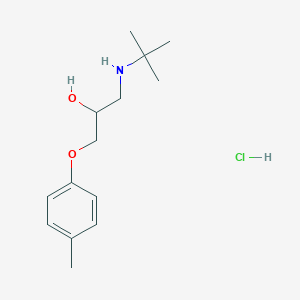
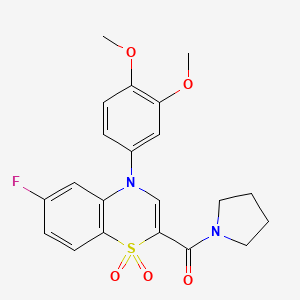
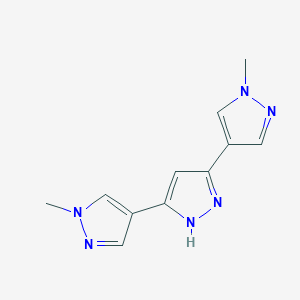
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/new.no-structure.jpg)
